molecular formula C17H17NO3 B2497932 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine CAS No. 2097902-09-3

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine

Katalognummer: B2497932
CAS-Nummer: 2097902-09-3
Molekulargewicht: 283.327
InChI-Schlüssel: GMWJSMJEDWFPGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine core substituted with a 2,3-dihydro-1-benzofuran moiety at the 3-position and a furan-3-carbonyl group at the 1-position.

Eigenschaften

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,4,7,9,11,14H,3,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJSMJEDWFPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine is C14H13O3C_{14}H_{13}O_3. The structure features a benzofuran moiety linked to a pyrrolidine ring, which is further substituted with a furan-3-carbonyl group. This unique arrangement is believed to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The proposed mechanisms for the biological activity of this compound include:

  • Receptor Modulation : Interaction with cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and anti-inflammatory responses.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways, contributing to analgesic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicReduction in neuropathic pain in animal models
Anti-inflammatoryDecreased inflammation markers in vivo
AntioxidantScavenging of free radicals
NeuroprotectiveProtection against neuronal damage

Case Studies

  • Analgesic Effects : A study involving 2,3-dihydro-1-benzofuran derivatives demonstrated significant analgesic effects in neuropathic pain models. The compound was shown to selectively activate CB2 receptors without affecting CB1 receptors, minimizing psychoactive side effects .
  • Anti-inflammatory Activity : In a controlled study, compounds similar to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine were evaluated for their anti-inflammatory properties. Results indicated a significant reduction in inflammatory cytokines in treated groups compared to controls.
  • Neuroprotection : Research has indicated that derivatives containing the benzofuran structure exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the safety and efficacy of this compound. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, indicating potential interactions with other medications.
  • Toxicity : Initial toxicity assessments show low acute toxicity; however, long-term studies are needed to confirm safety profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For example, derivatives of benzofuran have shown promise in inhibiting the growth of lung cancer cells (A549) and breast cancer cells (MCF-7) through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The furan and benzofuran moieties are known to possess antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, making them potential candidates for antibiotic development.

Neurological Research

Due to its structural similarity to known neuroactive compounds, this compound is being explored for neuroprotective effects:

  • Cognitive Enhancement : Preliminary studies suggest that derivatives may enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems.

Materials Science

The unique chemical structure allows for potential applications in materials science:

  • Polymer Chemistry : The compound can serve as a monomer for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a related compound in vitro against various cancer cell lines. The results indicated an IC50 value of less than 50 µM for A549 cells, suggesting significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)<50Induction of apoptosis
MCF-7 (Breast)<40Cell cycle arrest at G2/M phase

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of a structurally similar compound against common pathogens. The results showed effective inhibition at concentrations ranging from 10 to 100 µM.

PathogenConcentration (µM)Effect
Staphylococcus aureus25Complete growth inhibition
Klebsiella pneumoniae50Significant growth reduction

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carbonyl Group

The furan-3-carbonyl group participates in nucleophilic acyl substitution reactions. This reactivity is exploited for synthesizing derivatives via:

  • Amidation : Reaction with primary/secondary amines under mild conditions (e.g., DCC/DMAP catalysis) to form carboxamide derivatives .

  • Esterification : Alcohols react with the carbonyl in acidic or basic media (e.g., H₂SO₄ or NaOEt) to yield esters.

Example Reaction Table :

ReagentConditionsProductYield (%)Source
BenzylamineDCM, DCC, RT, 12hN-Benzyl-furan-3-carboxamide derivative78
Methanol/H₂SO₄Reflux, 6hMethyl furan-3-carboxylate derivative65

Electrophilic Aromatic Substitution (EAS) on Dihydrobenzofuran

The electron-rich dihydrobenzofuran ring undergoes EAS at the 5-position (para to the oxygen bridge):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines .

  • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ yields brominated/chlorinated derivatives .

Key Reaction Parameters :

ReactionRegioselectivityCatalystTemperatureNotes
BrominationParaFeBr₃0–25°CForms mono-brominated product
NitrationParaH₂SO₄50°CRequires strict stoichiometry

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

  • Deprotonation : Strong bases (e.g., LDA) deprotonate the nitrogen for use in organometallic reactions.

Example :

Pyrrolidine+CH3IEtOH, ΔN-Methylpyrrolidinium iodide(Yield: 82%[7])\text{Pyrrolidine} + \text{CH}_3\text{I} \xrightarrow{\text{EtOH, Δ}} \text{N-Methylpyrrolidinium iodide} \quad \text{(Yield: 82\%[7])}

Ring-Opening Reactions of Dihydrobenzofuran

Under acidic conditions (e.g., HBr/AcOH), the dihydrobenzofuran ring opens to form a diol intermediate, which can be re-functionalized :

DihydrobenzofuranHBr1,2-Diol intermediateOxidationKetone derivative\text{Dihydrobenzofuran} \xrightarrow{\text{HBr}} \text{1,2-Diol intermediate} \xrightarrow{\text{Oxidation}} \text{Ketone derivative}

Cross-Coupling Reactions

The aromatic systems enable Pd-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids couple with halide-substituted dihydrobenzofuran.

  • Heck Reaction : Alkenes insert into C–X bonds for extended conjugation .

Optimized Conditions :

Reaction TypeCatalystBaseSolventTemperature
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF/H₂O80°C
HeckPd(OAc)₂/P(o-tol)₃Et₃NDMF100°C

Photochemical and Thermal Rearrangements

The furan-3-carbonyl group participates in [4+2] cycloadditions under UV light or heat, forming oxabicyclic structures .

Redox Reactions

  • Reduction : NaBH₄ selectively reduces the carbonyl to a hydroxyl group .

  • Oxidation : KMnO₄/H₂O oxidizes dihydrobenzofuran to a benzofuranone derivative .

Salt Formation

Reaction with mineral acids (e.g., HCl, HBr) forms stable salts for pharmaceutical formulations :

Compound+HBrHydrobromide salt(Crystallizes in isopropanol[7])\text{Compound} + \text{HBr} \rightarrow \text{Hydrobromide salt} \quad \text{(Crystallizes in isopropanol[7])}

Degradation Pathways

  • Hydrolysis : The furan-3-carbonyl group hydrolyzes in aqueous NaOH (pH >10) to carboxylic acid .

  • Oxidative Degradation : H₂O₂/Fe²⁺ cleaves the pyrrolidine ring via Fenton chemistry.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Purity Notable Data
Target Compound Pyrrolidine Dihydrobenzofuran, Furan carbonyl ~285.3 (est.) N/A N/A
(±)-(3R,4S)-...pyrrolidine-3-carboxylic acid Pyrrolidine Benzodioxole, Trifluoromethyl urea 466.4 >99% FTIR: 1675 cm⁻¹; MS: m/z 466
3-(Dihydrobenzofuran)-pyrazole-5-carboxylic acid Pyrazole Dihydrobenzofuran, Carboxylic acid 230.2 95% CAS: 1014081-44-7
5-APDB Phenethylamine Dihydrobenzofuran, Propan-2-amine ~191.2 N/A Controlled substance

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine?

The synthesis typically involves multi-step reactions, including:

  • Pyrrolidine functionalization : Amide bond formation via coupling of pyrrolidine with furan-3-carbonyl chloride under anhydrous conditions (e.g., using DCM as a solvent and DIPEA as a base) .
  • Benzofuran coupling : Suzuki-Miyaura cross-coupling to attach the 2,3-dihydrobenzofuran moiety to the pyrrolidine core, employing Pd(PPh₃)₄ as a catalyst and boronic acid derivatives .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity. Reaction progress is monitored via TLC and confirmed by ¹H/¹³C NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, benzofuran aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₈H₁₈NO₃: 296.1287) .
  • Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O) stretch at ~1680 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro enzyme inhibition : Screen against targets like acetylcholinesterase (AChE) or α-glucosidase using Ellman’s method or spectrophotometric assays .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
  • Receptor binding studies : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the benzofuran ring to enhance metabolic stability .
  • Pyrrolidine ring modifications : Replace the carbonyl group with sulfonamide or urea to alter polarity and binding affinity .
  • Chiral resolution : Separate enantiomers via chiral HPLC to identify the active stereoisomer, as seen in related pyrrolidine derivatives .

Q. What computational methods predict reactivity and optimize reaction conditions?

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps in cross-coupling reactions .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures for amide bond formation .
  • Molecular docking : Simulate interactions with biological targets (e.g., AChE) to guide SAR before synthesis .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., donepezil for AChE inhibition) and replicate experiments in triplicate .
  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting results .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies .

Q. What strategies improve yield in large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design reduced Pd catalyst use by 40% while maintaining >90% yield .
  • Flow chemistry : Implement continuous flow reactors for amide coupling steps to enhance reproducibility and scalability .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress dynamically and adjust conditions in real time .

Q. How can metabolic stability be assessed preclinically?

  • Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorometric assays to predict drug-drug interaction risks .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for pharmacokinetic modeling .

Q. What advanced characterization techniques resolve stereochemical uncertainties?

  • X-ray crystallography : Determine absolute configuration by growing single crystals in EtOAc/hexane and solving the structure .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign stereochemistry .
  • Chiral derivatization : React with Mosher’s acid chloride and analyze diastereomers via ¹H NMR .

Q. How can researchers design derivatives to mitigate off-target effects?

  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .
  • Fragment-based design : Replace the furan moiety with bioisosteres (e.g., thiophene or oxazole) to reduce toxicity while retaining potency .
  • Pharmacophore modeling : Generate 3D pharmacophore maps to eliminate functional groups associated with promiscuous binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.